Carbendazim

Description

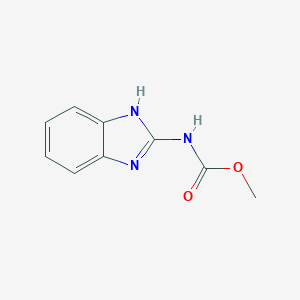

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbendazim on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a widely utilized benzimidazole fungicide, exerts its primary biological effect by targeting β-tubulin, a critical component of the eukaryotic cytoskeleton. This disruption of microtubule function leads to mitotic arrest and subsequent cell death, a mechanism that has also garnered interest for its potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and β-tubulin, detailing the quantitative biophysical parameters, experimental methodologies for its study, and the molecular basis of resistance.

Core Mechanism of Action: Suppression of Microtubule Dynamics

This compound's primary mode of action is not the wholesale depolymerization of microtubules, but rather the subtle yet potent suppression of their dynamic instability.[1][2] Microtubules are inherently dynamic polymers that undergo phases of growth (polymerization) and shortening (depolymerization), a process essential for the proper formation and function of the mitotic spindle during cell division. This compound binds to β-tubulin and dampens these dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle.[1][3] This ultimately results in the formation of abnormal mitotic spindles, reduced tension on kinetochores, and induction of apoptosis.[1][2]

Signaling Pathway of this compound-Induced Mitotic Arrest

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with β-tubulin and its cellular effects.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 42.8 ± 4.0 μM | Mammalian (Bovine Brain) Tubulin | [1][2] |

| IC50 (Cell Proliferation) | 10 μM | MCF7 Human Breast Cancer Cells | [1][2] |

| Half-maximal Mitotic Arrest | 8 μM | MCF7 Human Breast Cancer Cells | [1][2] |

Table 2: Effects of this compound on Microtubule Dynamic Instability in vitro

| Parameter (at 10 μM this compound) | Effect | System | Reference |

| Dynamicity | 50% Reduction | Purified Tubulin | [1][2] |

| Polymer Mass | 21% Reduction | Purified Tubulin | [1][2] |

Table 3: Effects of this compound on Microtubule Polymerization in vitro

| This compound Concentration | Inhibition of Polymerization (MAP-depleted tubulin) | Reference |

| 10 μM | 21% | [1] |

| 30 μM | 22% | [1] |

| 50 μM | 35% | [1] |

| IC50 (estimated) | ~70 μM | [3] |

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

-

Purified, MAP-free tubulin (>99% pure)

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader (340-350 nm)

Protocol:

-

Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in Polymerization Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[4][5]

-

Pipette 10 µL of 10x dilutions of this compound (or vehicle control) into the wells of a pre-warmed 96-well plate.[4]

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

-

Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings. Plot the change in absorbance versus time. The rate and extent of polymerization can be determined from the slope and plateau of the resulting curve.[4]

Caption: Workflow for a turbidimetric tubulin polymerization assay.

This compound-Tubulin Binding Affinity Determination (Fluorescence Spectroscopy)

This method utilizes the fluorescent hydrophobic probe 8-anilinonaphthalene-1-sulfonic acid (ANS) to determine the dissociation constant (Kd) of this compound binding to tubulin.

Materials:

-

Purified tubulin

-

Binding Buffer (e.g., 25 mM PIPES, 3 mM MgSO4, 1 mM EGTA, pH 6.8)

-

This compound stock solution

-

ANS solution

-

Fluorometer

Protocol:

-

Incubate tubulin (e.g., 2 μM) with varying concentrations of this compound (e.g., 10–80 μM) in Binding Buffer for 30 minutes at 25°C.[1]

-

Add ANS to a final concentration of 40 μM and incubate for an additional 15 minutes.[1]

-

Measure the fluorescence emission at 470 nm with an excitation wavelength of 400 nm.[1]

-

Data Analysis: The increase in ANS fluorescence upon this compound binding is used to calculate the fraction of bound tubulin. A double-reciprocal plot (1/fraction bound vs. 1/[free this compound]) can be used to determine the dissociation constant (Kd).[1]

Immunofluorescence Microscopy for Microtubule Integrity

This technique visualizes the effect of this compound on the microtubule network within cells.

Materials:

-

Cultured cells (e.g., MCF7) grown on coverslips

-

This compound

-

Fixative (e.g., 10% formalin, ice-cold methanol)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 10% normal goat serum)

-

Primary antibody (e.g., mouse anti-α-tubulin monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).[1]

-

Fix the cells with formalin followed by methanol.[1]

-

Permeabilize the cells and then block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[1]

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI and mount the coverslips.[1]

-

Visualize the microtubule network using a fluorescence microscope.

Molecular Basis of this compound Resistance

Resistance to this compound in fungi is frequently linked to specific point mutations in the β-tubulin gene. These mutations alter the binding affinity of this compound to its target protein.

Key Amino Acid Substitutions Conferring Resistance:

-

E198A: A common mutation where glutamic acid at position 198 is replaced by alanine. This change is thought to alter the configuration of the β-tubulin, affecting the binding of this compound.[6][7]

-

F200Y: Replacement of phenylalanine at position 200 with tyrosine can also lead to resistance.

-

L240F: In Fusarium graminearum, a leucine to phenylalanine substitution at position 240 in β1-tubulin is associated with differences in this compound binding affinity.[8]

Molecular docking studies suggest that these mutations do not necessarily form direct contact points for this compound but rather induce conformational changes in the binding pocket, thereby reducing the binding affinity of the drug.[9][10]

Caption: Logical flow of this compound action in sensitive vs. resistant fungi.

Binding Site on β-Tubulin

Notably, this compound does not compete with colchicine or vinblastine for their known binding sites on tubulin.[1][2] This indicates that this compound binds to a distinct and as-of-yet not fully characterized site on the β-tubulin subunit. Molecular modeling studies suggest a putative binding site near the GTP-binding domain, involving residues such as Ser138 and Thr178.[9] The lack of a co-crystal structure of this compound bound to tubulin means the precise binding pocket is still an area of active investigation.[9][11]

Conclusion

This compound's interaction with β-tubulin is a well-established mechanism that leads to the suppression of microtubule dynamics, mitotic arrest, and ultimately, cell death. The quantitative data on its binding affinity and cellular effects, coupled with detailed experimental protocols, provide a robust framework for further research and development. Understanding the molecular basis of resistance, primarily through point mutations in the β-tubulin gene, is crucial for overcoming challenges in its application as both a fungicide and a potential anti-cancer agent. Future work to precisely elucidate the this compound binding site through structural biology will undoubtedly pave the way for the design of more potent and specific tubulin-targeting compounds.

References

- 1. This compound Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits cancer cell proliferation by suppressing microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. A new point mutation in β2-tubulin confers resistance to this compound in Fusarium asiaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual mutations containing E198A in β-tubulin eliminate the negative cross-resistance between this compound and diethofencarb in Corynespora cassiicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β1 Tubulin Rather Than β2 Tubulin Is the Preferred Binding Target for this compound in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Population, Physiological, and Genetic Insights into this compound Resistance in Populations of the Phytopathogenic Fungus Microdochium nivale [mdpi.com]

- 11. elar.urfu.ru [elar.urfu.ru]

The Architecture of Antifungal Efficacy: A Technical Guide to the Structure-Activity Relationship of Carbendazim Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in agriculture for decades due to its broad-spectrum activity. Its mechanism of action, primarily through the inhibition of β-tubulin polymerization, has been the basis for the development of a multitude of analogs aimed at enhancing efficacy, broadening the spectrum of activity, and overcoming resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers in the field of antifungal drug development. We will explore the impact of structural modifications at key positions of the benzimidazole scaffold, present quantitative data for comparative analysis, detail essential experimental protocols for activity assessment, and visualize the underlying molecular and experimental frameworks.

Introduction: this compound - A Legacy of Fungal Control

This compound (methyl 1H-benzo[d]imidazol-2-ylcarbamate) is a systemic fungicide widely used to control a variety of fungal diseases in crops.[1] Its appeal lies in its high efficiency and stable chemical properties. The core of its activity resides in the benzimidazole ring system, a versatile pharmacophore that is also present in numerous other biologically active compounds. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of new, more effective antifungal agents. This guide will systematically dissect the SAR of this compound analogs, focusing on substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring.

Mechanism of Action: Targeting the Fungal Cytoskeleton

The primary molecular target of this compound and its analogs is β-tubulin, a subunit of the microtubule cytoskeleton.[2] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule assembly is catastrophic for the fungal cell, leading to an arrest of the cell cycle at the G2/M phase, cessation of cell division, and ultimately, apoptosis.[3]

Molecular docking studies have suggested a putative binding site for this compound on β-tubulin, located in the middle of the protein and involving residues that are critical for its conformation and polymerization.[4] Interestingly, this proposed binding site does not directly include the residues that are commonly mutated in fungicide-resistant strains, suggesting a more complex mechanism of resistance than simple target-site modification.[4]

Structure-Activity Relationship (SAR) of this compound Analogs

The antifungal potency of this compound can be significantly modulated by chemical modifications at various positions of the benzimidazole scaffold.

Modifications at the N-1 Position

Substitution at the N-1 position of the benzimidazole ring has been a key area of investigation. The introduction of various alkyl and benzyl groups has been shown to influence antifungal activity.

Key SAR Observations:

-

Alkyl Chains: The length of the alkyl chain at the N-1 position plays a crucial role in antifungal activity. Studies have shown that analogs with longer alkyl chains, such as nonyl and decyl groups, exhibit potent antifungal effects.[5]

-

Benzyl Groups: The introduction of a benzyl group at the N-1 position can also enhance activity. Further substitution on the benzyl ring, particularly with methyl groups in the meta position, has been found to be favorable for antifungal potency.[6]

Modifications at the C-2 Position

The carbamate group at the C-2 position is a critical determinant of this compound's activity. Modifications to this group have led to the discovery of analogs with altered and sometimes improved antifungal profiles.

Key SAR Observations:

-

Dithioate Analogs: Replacing the carbamate group with a dithioate moiety has been explored. While some of these analogs showed moderate activity, their overall antifungal potency was generally lower than that of this compound.

-

Hydrazone Derivatives: Coupling the benzimidazole core with a phenylhydrazone moiety at the C-2 position has yielded compounds with significant antifungal activity against various phytopathogenic fungi.

-

Sulfonyl Group: The presence of a sulfonyl group in C-2 substituted analogs has been found to be critical for the inhibition of certain fungal species, such as Colletotrichum gloeosporioides.[7]

Modifications at the C-5 and C-6 Positions

The benzene ring of the benzimidazole scaffold offers further opportunities for modification at the C-5 and C-6 positions.

Key SAR Observations:

-

Halogenation: The introduction of a chlorine atom at the para-position of a benzene ring substituent has been shown to increase antifungal activity.[7]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzene ring can influence the overall electronic properties of the molecule and, consequently, its biological activity.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of various this compound analogs against different fungal species. The data is presented as EC50 (Effective Concentration 50%) or MIC (Minimum Inhibitory Concentration) values, which represent the concentration of the compound required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively.

Table 1: Antifungal Activity of N-1 Substituted this compound Analogs

| Compound ID | N-1 Substituent | Fungal Species | Activity (µg/mL) | Reference |

| 1a | Nonyl | Candida albicans | MIC: 0.5-256 | [8] |

| 2a | Decyl | Candida albicans | MIC: 2-256 | [8] |

| 3a | Undecyl | Candida albicans | MIC: 0.5-256 | [8] |

| 5a | 3-Methylbenzyl | Various fungi | Good activity | [6] |

| 5b | 3-Methylbenzyl (5,6-dimethyl) | Various fungi | Good activity | [6] |

Table 2: Antifungal Activity of C-2 Substituted this compound Analogs

| Compound ID | C-2 Substituent | Fungal Species | Activity (µg/mL) | Reference |

| 4m | Unsubstituted benzene ring | C. gloeosporioides | IC50: 20.76 | [7] |

| A. solani | IC50: 27.58 | [7] | ||

| F. solani | IC50: 18.60 | [7] | ||

| 5b | Sulfonyl group containing | Cytospora sp. | IC50: 30.97 | [7] |

| C. gloeosporioides | IC50: 11.38 | [7] | ||

| B. cinerea | IC50: 57.71 | [7] | ||

| F. solani | IC50: 40.15 | [7] | ||

| 7f | para-Chloro substitution | B. cinerea | IC50: 13.36 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Mycelium Growth Rate Method for Antifungal Activity

This method is widely used to determine the in vitro antifungal activity of compounds against filamentous fungi.

Protocol:

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of the test compounds. A control with no compound is also prepared.

-

Inoculation: A 4-mm plug of actively growing mycelium from the edge of a fungal colony is placed at the center of each agar plate.[5]

-

Incubation: The inoculated plates are incubated at 28°C in the dark.

-

Measurement: The diameter of the mycelial colony is measured at regular intervals (e.g., every 24 hours) for up to 5-7 days.[5]

-

Calculation: The percentage of mycelium growth inhibition is calculated using the formula: I% = [(C-d) - (T-d)] / (C-d) × 100%, where C is the colony diameter of the control and T is the colony diameter of the treated plate, and d is the diameter of the initial mycelial plug. The EC50 value is then determined by probit analysis.[9]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to attach for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).[3][10]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., PIPES buffer) on ice.[10]

-

Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP and the test compound at various concentrations.[1]

-

Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.[1]

-

Monitoring: Monitor the increase in turbidity (light scattering) at 350 nm over time using a microplate reader.[1]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The initial rate of polymerization is determined, and the IC50 value is calculated.[1]

Conclusion

The structure-activity relationship of this compound analogs provides a rich landscape for the discovery of novel antifungal agents. Modifications at the N-1, C-2, and C-5/C-6 positions of the benzimidazole scaffold have been shown to significantly impact antifungal potency and spectrum. This guide has synthesized key findings in the field, presenting a systematic overview of SAR, quantitative activity data, and detailed experimental protocols. The continued exploration of this chemical space, guided by the principles outlined herein, holds great promise for the development of the next generation of fungicides to combat the ever-evolving threat of fungal pathogens in agriculture and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. View of QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE [crpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

carbendazim synthesis and chemical characterization methods

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Carbendazim

Introduction

This compound, with the IUPAC name methyl benzimidazol-2-ylcarbamate, is a broad-spectrum benzimidazole fungicide and a metabolite of benomyl.[1][2] It is extensively used in agriculture to control a wide range of fungal diseases on cereals, fruits, vegetables, and ornamental plants.[3][4] Its mechanism of action involves inhibiting the development of fungi by disrupting microtubule formation during mitosis, which prevents cell division and growth.[4] Given its widespread use and the potential for residues in food and the environment, robust methods for its synthesis and chemical characterization are critical for quality control, regulatory compliance, and research.[5][6]

This technical guide provides a detailed overview of a common synthesis route for this compound and the primary analytical methods for its chemical characterization. It is intended for researchers, scientists, and professionals in drug development and agricultural science.

Physicochemical Properties of this compound

This compound is a white to light gray crystalline solid with the empirical formula C₉H₉N₃O₂.[1][2] It is stable under normal storage conditions but decomposes at high temperatures.[7]

| Property | Value | References |

| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate | [7] |

| Synonyms | MBC, BCM, Bavistin, Derosal | [1] |

| CAS Number | 10605-21-7 | [1] |

| Molecular Weight | 191.19 g/mol | [7] |

| Appearance | White to light gray powder | [2][7] |

| Melting Point | 302 to 307 °C (decomposes) | [2] |

| Solubility in Water | 8 mg/L (at 25 °C) | [2] |

| Purity (Technical) | > 98% | [1] |

Synthesis of this compound

This compound is commercially produced through the cyclization reaction of o-phenylenediamine with a suitable cyclizing agent.[8] One of the most efficient methods involves the reaction with methyl cyanocarbamate, which results in high purity and yield.[8][9]

Reaction Pathway: o-Phenylenediamine Route

The primary synthesis route involves a two-step process: first, the preparation of the cyclizing agent, methyl cyanocarbamate, and second, its reaction with o-phenylenediamine to form this compound.[8]

Caption: Synthesis pathway of this compound from o-phenylenediamine.

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol is adapted from a high-yield industrial synthesis method.[8][9]

Part 1: Preparation of Methyl Cyanocarbamate (Cyclizing Agent)

-

Add a 10% aqueous solution of cyanamide to a reaction vessel equipped with a stirrer and cooling system.

-

Cool the vessel to 0-5 °C.

-

Simultaneously, and while stirring, slowly drip in 1.1 equivalents of methyl chloroformate and a 30% sodium hydroxide solution (2.2 equivalents).

-

Throughout the addition, maintain the reaction pH between 8 and 9.

-

After the addition is complete, continue stirring and maintain the temperature at 0-5 °C for 2 hours to ensure the reaction goes to completion. The resulting aqueous solution contains methyl cyanocarbamate.

Part 2: Synthesis of this compound

-

Dissolve o-phenylenediamine in a toluene solvent (4 times the weight of o-phenylenediamine) in a separate reaction vessel.

-

Heat the solution to 55-60 °C.

-

While stirring, simultaneously add the prepared methyl cyanocarbamate aqueous solution (1.1 equivalents) and 35% concentrated hydrochloric acid (1.2 equivalents) dropwise.

-

During the addition, carefully control the pH of the reaction mixture to between 4 and 5.[8][9]

-

After the addition is complete, maintain the temperature at 55-60 °C and continue stirring for 3 hours.[8][9]

-

Cool the mixture to 25 °C. The solid this compound product will precipitate.

-

Filter the solid product using suction filtration.

-

Wash the filter cake with toluene to remove impurities.

-

Dry the damp product in a convection oven at 70 °C for 8 hours to obtain the final high-purity this compound.[9]

| Parameter | Value | Reference |

| Solvent System | Toluene and Water (biphasic) | [8] |

| Reaction Temperature | 55-60 °C | [8][9] |

| Reaction pH | 4-5 | [8][9] |

| Reaction Time | 3 hours (post-addition) | [8][9] |

| Yield | > 97.5% | [9] |

| Purity | > 99.8% | [9] |

Chemical Characterization Methods

A variety of analytical techniques are employed for the identification and quantification of this compound. The most common methods include high-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry.[3][10][11] Other reported methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and fluorescence analysis.[5]

Caption: General workflow for the chemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound residues in various matrices.[10][12]

Experimental Protocol: HPLC-UV Method This protocol is suitable for the analysis of this compound in vegetable samples or formulations.[10][12]

-

Standard Preparation: Prepare a stock solution by accurately weighing and dissolving 1 mg of pure this compound standard in 100 mL of 25% methanol to get a concentration of 10 µg/mL.[10] Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1.0 - 15.0 µg/mL).[12]

-

Sample Extraction (for vegetable matrix):

-

Weigh 10 g of a homogenized sample.

-

Extract the sample with a suitable solvent like ethyl acetate.[10]

-

Filter the extract through Whatman No. 1 paper.

-

Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., SAX/PSA dual-layer) to remove interferences.[10]

-

Evaporate the solvent and re-dissolve the dry residue in 1 mL of the HPLC mobile phase.[10]

-

Filter the final solution through a 0.45 µm membrane filter before injection.[10]

-

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify using a calibration curve constructed from the peak areas of the standards.

| Parameter | Method 1 | Method 2 |

| Column | LichroCART Purospher RP-18 | Primesep 100 |

| Mobile Phase | Methanol:Water (75:25, v/v) | Acetonitrile:0.1% H₂SO₄ (70:30, v/v) |

| Detection Wavelength | 286 nm | 200 nm |

| Linearity Range | 1 - 15 µg/mL | Not Specified |

| Limit of Detection (LOD) | 0.002 mg/kg | 40 ppb |

| Limit of Quantitation (LOQ) | 0.02 mg/kg | Not Specified |

| Recovery | 99.67% - 113.11% | Not Specified |

| Reference | [12] | [4] |

UV-Visible Spectrophotometry

Spectrophotometric methods are simple and cost-effective for the determination of this compound, often used for formulation analysis.[3] These methods can involve direct measurement or complexation to shift the absorbance to the visible region, reducing interference.[3]

Experimental Protocol: Complexation Method This method is based on the formation of a colored complex with ferric chloride and potassium ferricyanide.[3]

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in dimethyl formamide (DMF). Dilute this stock solution with DMF to create a working standard of 100 µg/mL.[3]

-

Reagent Preparation:

-

0.2% Ferric Chloride (w/v) in distilled water.

-

0.5% Potassium Ferricyanide (w/v) in distilled water.[3]

-

-

Calibration Curve Construction:

-

Pipette aliquots of the working standard solution (ranging from 0.4 to 4.0 mL, corresponding to 4-40 µg/mL) into a series of 10 mL volumetric flasks.

-

To each flask, add 1 mL of 0.2% ferric chloride and 1 mL of 0.5% potassium ferricyanide.

-

Heat the flasks in a water bath at 60 °C for 15 minutes for complete color development.

-

Cool the flasks to room temperature and dilute to the 10 mL mark with distilled water.

-

Measure the absorbance of the bluish-green colored solution at the wavelength of maximum absorbance (λmax), which is 478 nm, against a reagent blank.[3]

-

-

Sample Analysis: Prepare the sample solution by dissolving a known weight of the formulation in DMF. Dilute appropriately to fall within the calibration range and follow step 3 for color development and measurement.

| Parameter | Direct UV Method | Complexation Method |

| Solvent | DMSO:Ethanol (1:1) | Dimethyl formamide (DMF) |

| λmax | ~285 nm | 478 nm |

| Beer's Law Range | 1 - 20 mg/L | 4 - 40 µg/mL |

| Molar Absorptivity | Not Specified | 4.46 x 10³ L mol⁻¹cm⁻¹ |

| Reference | [13] | [3] |

Other Characterization Methods

-

Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H NMR spectrum of this compound can confirm the presence of protons on the benzimidazole ring and the methyl ester group.[14] Shifts in the proton resonances, particularly the methyl protons, can indicate interactions or complex formation.[14]

-

Fluorescence Spectroscopy: this compound exhibits native fluorescence. This property can be enhanced through complexation, for example, with cucurbit[7]uril, which increases the fluorescence intensity by a factor of ~10 and causes a blue shift in the emission wavelength.[14] This enhancement forms the basis for highly sensitive analytical methods.

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high selectivity and sensitivity for this compound analysis.[5][15] For LC-MS, detection is often performed in positive electrospray ionization mode, monitoring for the protonated molecular ion [M+H]⁺ at m/z 192.

Conclusion

The synthesis of this compound via the o-phenylenediamine and methyl cyanocarbamate route is a well-established and efficient process, capable of producing a high-purity product with excellent yields. A comprehensive suite of analytical techniques is available for its chemical characterization. HPLC remains the method of choice for regulatory and quality control purposes due to its robustness and sensitivity, while spectrophotometric methods offer a simpler, cost-effective alternative for formulation analysis. Advanced techniques like LC-MS and NMR provide deeper structural confirmation and are invaluable in research and development settings. The appropriate selection of methodology depends on the specific analytical need, sample matrix, required sensitivity, and available resources.[5]

References

- 1. This compound (EHC 149, 1993) [inchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Electroanalytical overview: the sensing of this compound - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01053H [pubs.rsc.org]

- 6. biotech-asia.org [biotech-asia.org]

- 7. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105601572A - this compound preparation technology - Google Patents [patents.google.com]

- 9. CN105601572B - A kind of preparation process of this compound - Google Patents [patents.google.com]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. distantreader.org [distantreader.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Properties of Methyl Benzimidazol-2-ylcarbamate (MBC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzimidazol-2-ylcarbamate (MBC), widely known as Carbendazim, is a broad-spectrum benzimidazole fungicide and a metabolite of other fungicides like benomyl.[1] Its primary mode of action involves the inhibition of microtubule polymerization, thereby disrupting cell division in fungi.[2][3] Beyond its agricultural applications, MBC's chemical scaffold is of significant interest in medicinal chemistry and drug development.[4] This technical guide provides a comprehensive overview of the core chemical properties of MBC, including detailed experimental protocols and visual representations of its chemical behavior.

Core Chemical and Physical Properties

The fundamental physicochemical properties of Methyl Benzimidazol-2-ylcarbamate are summarized in the tables below. These parameters are crucial for understanding its behavior in various environmental and biological systems.

Table 1: General Chemical Properties of MBC

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-(1H-benzimidazol-2-yl)carbamate | [5] |

| Synonyms | This compound, BMC, MBC | [6] |

| CAS Number | 10605-21-7 | [7] |

| Molecular Formula | C₉H₉N₃O₂ | [7] |

| Molar Mass | 191.19 g/mol | [7] |

| Appearance | White crystalline solid/powder | [7][8] |

Table 2: Physicochemical Data of MBC

| Property | Value | Conditions | Reference(s) |

| Melting Point | 302-307 °C (decomposes) | - | [5][6] |

| Boiling Point | 326.92 °C (rough estimate) | - | [7] |

| pKa | 4.2 - 4.48 | Weak base | [5][6] |

| LogP (octanol-water) | 1.4 - 1.5 | pH 5-9, 25°C | [7] |

| Vapor Pressure | 1.5 x 10⁻⁴ Pa | 25 °C | [7] |

Table 3: Solubility of MBC

| Solvent | Solubility | Temperature | pH | Reference(s) |

| Water | 29 mg/L | 24 °C | 4 | [7] |

| 8 mg/L | 24 °C | 7 | [7] | |

| 7 mg/L | 24 °C | 8 | [7] | |

| Hexane | 0.5 mg/L | 20 °C | - | [6] |

| Benzene | 36 mg/L | 20 °C | - | [6] |

| Dichloromethane | 68 mg/L | 20 °C | - | [6] |

| Ethanol | 300 mg/L | 20 °C | - | [6] |

| Acetone | 300 mg/L | 20 °C | - | [6] |

| Chloroform | 100 mg/L | 20 °C | - | [6] |

| Dimethylformamide (DMF) | 5000 mg/L | 20 °C | - | [6] |

| Ethyl Acetate | 135 mg/L | 24 °C | - | [7] |

Chemical Stability and Degradation

Methyl Benzimidazol-2-ylcarbamate is relatively stable under acidic conditions but is susceptible to degradation in neutral to alkaline environments.[9] Its stability is also influenced by temperature and exposure to UV light, which can accelerate its breakdown.[9] The primary degradation product of MBC is 2-aminobenzimidazole (2-AB).[9]

The half-life of MBC varies significantly depending on the environmental matrix, ranging from 3 to 6 months on turf and 6 to 12 months on bare soil.[1] In aquatic systems, its half-life is approximately 1-2 months under aerobic conditions and extends to 25 months under anaerobic conditions.[1]

Below is a diagram illustrating the proposed degradation pathway of this compound.

Caption: Proposed degradation pathway of this compound (MBC).

Experimental Protocols

Detailed methodologies for determining the key chemical properties of MBC are outlined below.

Determination of Melting Point

The melting point of MBC can be determined using the capillary method with a melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Methyl Benzimidazol-2-ylcarbamate sample (finely powdered)

-

Thermometer

Procedure:

-

A small amount of the finely powdered MBC sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of MBC in various solvents can be determined by the shake-flask method.

Materials:

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

An excess amount of MBC is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of MBC in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV. This concentration represents the solubility of MBC in that solvent at the specified temperature.

Spectrophotometric Determination of pKa

The pKa of MBC can be determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 7)

-

Stock solution of MBC in a suitable solvent (e.g., methanol)

-

Volumetric flasks and pipettes

Procedure:

-

A series of solutions are prepared by adding a small, constant volume of the MBC stock solution to a series of buffer solutions of known pH.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of MBC have significantly different molar absorptivities is measured for each solution.

-

A plot of absorbance versus pH is generated. The resulting titration curve will be sigmoidal.

-

The pKa is the pH at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP of MBC can be determined using the shake-flask method.

Materials:

-

Separatory funnels

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

MBC sample

-

Mechanical shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

A known amount of MBC is dissolved in either water or n-octanol.

-

This solution is placed in a separatory funnel with a known volume of the other immiscible solvent (n-octanol or water, respectively).

-

The separatory funnel is shaken vigorously for a set period to allow for the partitioning of MBC between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from both the aqueous and the octanol layers. The layers may be centrifuged to ensure complete separation.

-

The concentration of MBC in each phase is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration of MBC in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Analytical Workflow for MBC Quantification

The quantification of MBC in various matrices, such as environmental samples or biological fluids, is commonly performed using High-Performance Liquid Chromatography (HPLC). A general workflow for this analysis is depicted below.

Caption: General workflow for the analysis of MBC using HPLC.

Conclusion

This technical guide provides a detailed overview of the key chemical properties of methyl benzimidazol-2-ylcarbamate. The quantitative data, stability information, and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for the effective and safe application of MBC in its various fields of use and for the exploration of its potential in novel chemical entities.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antifungal Spectrum of Carbendazim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a member of the benzimidazole class of fungicides, has been a cornerstone in the management of a wide array of fungal diseases in agriculture for decades.[1][2][3] Its systemic properties allow it to be absorbed and translocated within the plant, providing both curative and preventative action against fungal pathogens.[1][3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its mechanism of action, quantitative efficacy against various fungal pathogens, and standardized experimental protocols for its evaluation.

Mechanism of Action: Disruption of Mitotic Spindle Formation

The primary mode of action of this compound is the inhibition of β-tubulin polymerization, a crucial process in the formation of microtubules.[2][4] Microtubules are essential components of the cytoskeleton and are integral to several cellular processes, most notably mitosis. During fungal cell division, microtubules assemble to form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells.

This compound binds to β-tubulin subunits, preventing their polymerization into functional microtubules. This disruption leads to a cascade of events, including the failure of mitotic spindle formation, an arrest of the cell cycle in the G2/M phase, and the inhibition of hyphal growth. Ultimately, the inability of the fungal cell to divide and proliferate results in cell death.

dot

Caption: this compound's mechanism of action targeting β-tubulin.

Quantitative Antifungal Spectrum of this compound

The efficacy of this compound varies among different fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound against a range of economically important fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Rhizoctonia solani | 6 | [5] |

| Fusarium mangiferae | 100% inhibition at tested concentrations | [6] |

| Colletotrichum capsici | 1000 | |

| Fusarium graminearum (Wild-Type) | < 1.4 | |

| Botrytis cinerea (Sensitive) | < 1 |

Table 2: 50% Effective Concentration (EC50) of this compound against Various Fungal Pathogens

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Alternaria solani (at 144h) | 315.5 | |

| Rhizoctonia solani AG1-IA | 0.20 (microemulsion) | |

| Alternaria alternata | 0.8 (microemulsion) | |

| Colletotrichum gloeosporioides (Sensitive) | 0.09 | |

| Botrytis cinerea (Sensitive) | < 1 | |

| Botrytis cinerea (Low Resistant) | 1 - 10 | |

| Botrytis cinerea (Highly Resistant) | > 100 | |

| Fusarium oxysporum | 0.445 | |

| Fusarium graminearum (Wild-Type) | < 0.9 | |

| Fusarium graminearum (Resistant) | 7.02 ± 11.86 | |

| Fusarium species complex (from sugarcane) | 0.5097 - 0.6941 |

Experimental Protocols for Antifungal Susceptibility Testing

Accurate determination of the antifungal activity of this compound relies on standardized experimental protocols. The following are detailed methodologies for commonly used in vitro susceptibility tests.

Poisoned Food Technique

This method is widely used to determine the effect of a fungicide on the mycelial growth of filamentous fungi.

a. Materials:

-

This compound stock solution of known concentration

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes

-

Actively growing cultures of the test fungi on agar plates

-

Sterile cork borer (typically 5 mm diameter)

-

Incubator

b. Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

Melt the PDA and cool it to 45-50°C.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control set of plates with no this compound.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a disc from the margin of an actively growing fungal colony.

-

Place the mycelial disc, face down, in the center of each prepared petri dish.

-

Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25-28°C).

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

-

C = Average diameter of the fungal colony in the control plate

-

T = Average diameter of the fungal colony in the treated plate

-

dot

Caption: Workflow for the poisoned food technique.

Broth Microdilution Method (based on CLSI M38-A2 guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide in a liquid medium.

a. Materials:

-

This compound stock solution

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal spore suspension (conidia or sporangiospores)

-

Spectrophotometer or hemocytometer

-

Incubator

b. Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., PDA) at 35°C until sporulation is abundant.

-

Harvest the spores by flooding the plate with sterile saline (0.85%) and gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculation:

-

Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a microplate reader.

-

dot

Caption: Workflow for the broth microdilution method.

Conclusion